molecular formula C7H6BrNO2 B1266263 4-Bromo-3-nitrotoluene CAS No. 5326-34-1

4-Bromo-3-nitrotoluene

Cat. No. B1266263
CAS RN: 5326-34-1
M. Wt: 216.03 g/mol
InChI Key: UPBUTKQMDPHQAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-3-nitrotoluene often involves multi-step reactions including nitration, bromination, and specific substitutions. For example, 4-Bromo-2-chlorotoluene can be synthesized from a related compound through reduction, diazotization, and the Sandmeyer reaction, showcasing a methodological approach to manipulate nitro and bromo substituents on the aromatic ring (Xue Xu, 2006).

Molecular Structure Analysis

The crystal and molecular structures of derivatives of 4-Bromo-3-nitrotoluene, such as 3-bromo-, 3-chloro-, and 4-bromo-2′-nitrochalcone, have been analyzed to understand the impact of substitution on the molecular conformation. These studies provide insights into how substituents affect the overall geometry and electronic structure of the molecule, influencing its chemical behavior (A. Jungk & G. Schmidt, 1970).

Chemical Reactions and Properties

Chemical reactions involving 4-Bromo-3-nitrotoluene and its derivatives highlight its reactivity and potential as a building block in organic synthesis. For instance, reactions with amines can lead to novel aromatic nucleophilic substitutions with rearrangement, offering pathways to synthesize new compounds (F. Guerrera, L. Salerno, L. Lamartina, & D. Spinelli, 1995).

Physical Properties Analysis

Investigations into the physical properties of 4-Bromo-3-nitrotoluene and related compounds, such as their spectroscopic characteristics, help in understanding their stability, molecular interactions, and reactivity. Studies employing techniques like FTIR and FTRaman spectroscopy provide valuable data on the vibrational modes of the molecule, aiding in the identification of functional groups and assessment of molecular structure (S. Ramalingam, S. Periandy., M. Govindarajan, & S. Mohan, 2010).

Chemical Properties Analysis

The chemical properties of 4-Bromo-3-nitrotoluene, such as its reactivity towards electrophilic and nucleophilic agents, are essential for its utility in synthesis. The electrophilic bromination of nitrotoluenes using innovative brominating agents demonstrates the compound's susceptibility to substitution reactions, providing pathways for the synthesis of specifically substituted derivatives (V. Sobolev, V. Radchenko, R. Ostvald, V. Filimonov, & I. Zherin, 2014).

Scientific Research Applications

Electrophilic Bromination of Nitrobenzene

Research by Sobolev et al. (2014) demonstrated the use of barium tetrafluorobromate (III) as a highly-active brominating agent in the synthesis of 3-bromo-nitrotoluene, a process which involves the electrophilic bromination of nitrobenzene without the need for catalysts or harsh conditions. This process yields pure 3-bromo-nitrotoluene, which is relevant for the production of various derivatives, including 4-bromo-3-nitrotoluene (Sobolev et al., 2014).

Synthesis of Related Compounds

Xue Xu (2006) investigated the synthesis of 4-bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through reduction, diazotization, and Sandmeyer reaction. This process emphasizes the importance of 4-bromo-3-nitrotoluene as an intermediate in synthesizing various brominated aromatic compounds (Xu, 2006).

Photosynthesis Research

Zhou Zeng-yong (2009) explored the synthesis of 4-nitrobenzyl bromide from 4-nitrotoluene, with 4-bromo-3-nitrotoluene as a potential intermediate. The study highlights the use of photosynthesis under specific conditions, demonstrating an environmentally friendly approach with high yield and purity (Zeng-yong, 2009).

Biodegradation Studies

A study by KunduDebasree et al. (2016) on the biodegradation of 4-nitrotoluene by Rhodococcus pyridinivorans NT2 underscores the environmental significance of managing compounds like 4-bromo-3-nitrotoluene. Their research provides insights into optimizing biodegradation processes for environmental safety (KunduDebasree et al., 2016).

Safety And Hazards

4-Bromo-3-nitrotoluene is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)4. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment4.


Future Directions

The future directions of 4-Bromo-3-nitrotoluene are not explicitly mentioned in the search results.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1-bromo-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBUTKQMDPHQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201378
Record name 4-Bromo-3-nitrotoluene
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitrotoluene

CAS RN

5326-34-1
Record name 1-Bromo-4-methyl-2-nitrobenzene
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Record name 4-Bromo-3-nitrotoluene
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Record name 4-Bromo-3-nitrotoluene
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Record name 4-Bromo-3-nitrotoluene
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Record name 4-bromo-3-nitrotoluene
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Record name 4-BROMO-3-NITROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
S Coffey - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
3216 COFFEY: THE MERCURATION OF AROMATIC SUBSTANCES. to depend mainly on the nature of the entering group. Owing to the antagonistic orienting powers of the methyl and …
Number of citations: 6 pubs.rsc.org
SH Tucker, M Whalley - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… In order to obtain independent evidence of the structure of this 1 l-methylfluoranthene its direct synthesis was undertaken : l-iodonaphthalene and 4-bromo-3-nitrotoluene were …
Number of citations: 2 pubs.rsc.org
EEJ Marler, EE Turner - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… It is identical with 2-nitro4 : 4’-dimethyldiphenyl synt hesised from p-iodotoluene, 4- bromo-3-nitrotoluene, and copper-bronze, and is different from 3-nitro-4 : 4’-dimethyldiphenyl, …
Number of citations: 5 pubs.rsc.org
MF Grundon, AS Wasfi - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… ether (I; R = Me), for example, has been prepared by nitration of 4,4’dimethyldiphenyl ether or by heating potassium 4-methyl-2-nitrophenoxide with 4-bromo3-nitrotoluene,2 but we …
Number of citations: 0 pubs.rsc.org
RB Carlin, GE Foltz - Journal of the American Chemical Society, 1956 - ACS Publications
… A 35% yield of III was realized by treating equal weights of 4-bromo-3-nitrotoluene (XIII) and 2-iodo-5-nitrotoluene (XV) with copper at elevated temperatures. A 4% yield of IV, from the …
Number of citations: 24 pubs.acs.org
J Tarkiainen, J Vercouillie, P Emond… - Journal of Labelled …, 2001 - Wiley Online Library
… The N-demethyl-MADAM precursor (3) and the authentic MADAM (6) were prepared as outlined in Figure 2 by direct coupling of 4-bromo3-nitrotoluene with N-methyl-2-thiobenzamide …
W Davies, JR Wilmshurst - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… An intermediate in the preparation of 4-methylbenzyne was 4-bromo-3-nitrotoluene l4 (90%). It was however, necessary to use 3 moles of hydrogen bromide per mole of the parent …
Number of citations: 8 pubs.rsc.org
RB Moodie, K Schofield, JB Weston - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… was raised from 72 to 82% sulphuric acid, to give nitronium ion and p-bromotoluene, which was then re-nitrated, for then the yields of both 4-bromo-2- and 4-bromo-3-nitrotoluene would …
Number of citations: 26 pubs.rsc.org
RB Carlin, GE Foltz - Journal of the American Chemical Society, 1956 - ACS Publications
… A 35% yield of III was realized by treating equal weights of 4-bromo-3-nitrotoluene (XIII) and 2-iodo-5-nitrotoluene (XV) with copper at elevated temperatures. A 4% yield of IV, from the …
Number of citations: 9 pubs.acs.org
N Campbell, W Anderson, J Gilmore - Journal of the Chemical Society …, 1940 - pubs.rsc.org
The results of a previous paper on the structure of aromatic hydrocarbons (Part I, McLeish and Campbell, J., 1937, 1103) have been revised in terms of the resonance theory. The …
Number of citations: 28 pubs.rsc.org

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